Stigmasterol 3-stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

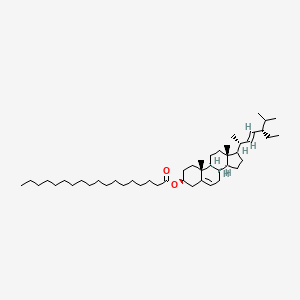

Stigmasterol 3-stearate is a phytosterol ester derived from stigmasterol and stearic acid. Phytosterols are plant-derived sterols that are structurally similar to cholesterol. Stigmasterol, in particular, is found in various plant sources such as soybeans, vegetables, and medicinal herbs. The esterification of stigmasterol with stearic acid results in this compound, which combines the beneficial properties of both compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasterol 3-stearate can be synthesized through chemical esterification. The process involves the reaction of stigmasterol with stearic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps to isolate the desired product. The purity of the final product is ensured through quality control measures, including spectroscopic analysis and chromatography .

Chemical Reactions Analysis

Types of Reactions

Stigmasterol 3-stearate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the double bonds present in the stigmasterol moiety.

Hydrolysis: The ester bond can be hydrolyzed to yield stigmasterol and stearic acid.

Thermo-oxidative Degradation: The compound is prone to degradation under high temperatures and oxidative conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Thermo-oxidative Degradation: Elevated temperatures (e.g., 180°C) and exposure to oxygen accelerate degradation.

Major Products Formed

Oxidation: Various oxidized derivatives of stigmasterol.

Reduction: Reduced forms of stigmasterol with modified double bonds.

Hydrolysis: Free stigmasterol and stearic acid.

Thermo-oxidative Degradation: Degradation products include smaller sterol fragments and fatty acids.

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity

Stigmasterol exhibits significant anticancer properties against various tumor cell lines. Research indicates that it can induce apoptosis in cancer cells by activating pro-apoptotic signals and inhibiting anti-apoptotic proteins. For instance, stigmasterol has been shown to disrupt angiogenesis in cholangiocarcinoma by down-regulating key signaling pathways such as tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor receptor-2 (VEGFR-2) signaling .

2. Anti-inflammatory Effects

Stigmasterol 3-stearate demonstrates potent anti-inflammatory effects by modulating the expression of inflammatory mediators. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). This activity has been validated in various models of inflammation, including collagen-induced arthritis and carrageenan-induced paw edema .

3. Neuroprotective Properties

The neuroprotective effects of stigmasterol have been attributed to its ability to regulate reactive oxygen species (ROS) and inhibit acetylcholinesterase activity. These mechanisms are crucial for protecting neuronal cells from oxidative stress and neurodegeneration .

Health Benefits

This compound has been associated with several health benefits:

- Cholesterol Management : It may help lower cholesterol levels by inhibiting cholesterol absorption in the intestines.

- Metabolic Regulation : Research indicates that stigmasterol can ameliorate conditions like non-alcoholic fatty liver disease (NAFLD) by altering lipid metabolism and reducing hepatic lipid accumulation .

- Antioxidant Activity : Stigmasterol has demonstrated antioxidant properties that can protect against oxidative damage in cells .

Case Studies

Mechanism of Action

Stigmasterol 3-stearate exerts its effects through various molecular mechanisms:

Anti-inflammatory: Inhibits pro-inflammatory cytokines and enzymes.

Anti-diabetic: Enhances insulin sensitivity and glucose uptake.

Anti-tumor: Induces apoptosis and inhibits proliferation of cancer cells by modulating signaling pathways such as PI3K/Akt and cyclin-dependent kinases

Comparison with Similar Compounds

Similar Compounds

β-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.

Campesterol: Structurally similar to stigmasterol but with different biological activities.

Ergosterol: A fungal sterol with distinct properties compared to plant sterols.

Uniqueness

Stigmasterol 3-stearate is unique due to its combined properties of stigmasterol and stearic acid, offering benefits such as enhanced stability and bioavailability. Its specific ester structure also allows for targeted applications in various fields, making it a versatile compound for research and industrial use .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and purifying stigmasterol 3-stearate?

To synthesize this compound, a common approach involves esterification of stigmasterol with stearic acid using catalysts like sulfuric acid or lipases under controlled conditions. Purification typically employs column chromatography with silica gel and non-polar solvents (e.g., hexane:ethyl acetate gradients). Confirm purity via thin-layer chromatography (TLC) or HPLC, comparing retention times with authentic standards. Ensure reaction efficiency by monitoring free hydroxyl groups via FTIR spectroscopy (disappearance of O–H stretch at ~3400 cm⁻¹) .

Q. How can researchers optimize solvent systems for extracting this compound from plant matrices?

this compound’s lipophilic nature necessitates organic solvents. Ethanol-methanol mixtures (70:30 v/v) are effective for initial extraction, followed by partitioning with chloroform or hexane to isolate sterol esters. Soxhlet extraction at 60–80°C for 6–8 hours is commonly used. Validate recovery rates using spiked samples and quantify via GC-MS or HPLC with evaporative light scattering detection (ELSD) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Stigmasterol derivatives may pose skin/eye irritation and acute toxicity risks. Use nitrile gloves (tested for chemical resistance), safety goggles, and fume hoods. Avoid dust generation; store at <8°C in airtight containers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How should researchers resolve discrepancies in quantification data for this compound across chromatographic methods?

Conflicting data may arise from differences in detector sensitivity (e.g., UV vs. ELSD) or column selectivity. Calibrate instruments using certified reference materials and validate methods via spike-recovery experiments. Cross-validate results with complementary techniques: GC-MS for volatile derivatives or NMR for structural confirmation. Statistically analyze variability using ANOVA or multivariate models (e.g., PCA) to identify systematic errors .

Q. What experimental designs are suitable for studying the thermal stability of this compound under varying conditions?

Design accelerated stability studies by heating samples (e.g., 40–100°C) over 1–30 days in inert vs. oxidative atmospheres. Monitor degradation via HPLC for free stigmasterol (hydrolysis product) and gas chromatography for volatile byproducts. Use Arrhenius modeling to extrapolate shelf-life at standard storage temperatures. Include controls with antioxidants (e.g., BHT) to assess oxidative pathways .

Q. How can contradictory bioactivity results for this compound in cell-based assays be addressed methodologically?

Inconsistent bioactivity may stem from solvent cytotoxicity (e.g., DMSO concentrations >0.1%) or impurities. Pre-test solvents on cell lines and include vehicle controls. Use LC-MS to verify compound integrity post-treatment. Replicate assays across multiple cell passages and validate findings with genetic knockdown models (e.g., siRNA targeting putative receptors). Report data with Cohen’s d effect sizes to contextualize biological relevance .

Q. What strategies validate the specificity of antibodies or probes targeting this compound in immunohistochemical studies?

Validate probes via:

- Competitive inhibition assays (pre-incubate antibodies with excess this compound).

- Cross-reactivity screens against structurally similar sterols (e.g., β-sitosterol stearate).

- Knockout tissue controls (e.g., CRISPR-edited cell lines lacking sterol esterification pathways).

Quantify staining intensity using image analysis software (e.g., ImageJ) and normalize to housekeeping proteins .

Q. Methodological Guidance for Data Reporting

- Structural Confirmation : Always include ¹H/¹³C NMR data (e.g., δ 5.35 ppm for sterol Δ⁵,²²-diene protons) and high-resolution mass spectra (HRMS) to confirm molecular integrity .

- Statistical Rigor : For bioactivity studies, power analyses should determine sample sizes, and p-values must be adjusted for multiple comparisons (e.g., Bonferroni correction) .

- Reproducibility : Document batch-to-batch variability in synthesis (e.g., % yield, purity) and share raw data in public repositories (e.g., Zenodo) .

Properties

CAS No. |

23838-16-6 |

|---|---|

Molecular Formula |

C47H82O2 |

Molecular Weight |

679.2 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |

InChI |

InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h25-27,36-38,40-44H,8-24,28-35H2,1-7H3/b26-25+/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |

InChI Key |

OCCJRXYEZCKHHI-DZTXZVRESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.